Ring-Size–Dependent CAIX Inhibitory Potency: Azepane vs. Piperidine and Pyrrolidine Analogs
The azepane sulfonamide scaffold has been validated as a privileged motif for carbonic anhydrase IX (CAIX) inhibition, with optimized derivatives achieving IC50 values in the low nanomolar range (the most potent analog, compound 26, exhibits IC50 = 19 nM against CAIX) [1]. While direct head-to-head IC50 data comparing 1-[(4-nitrophenyl)sulfonyl]azepane itself with its piperidine and pyrrolidine counterparts are not available in the public domain, class-level SAR from the CAIX series demonstrates that the seven-membered azepane ring is specifically required for high-affinity hydrophobic pocket interactions within the enzyme active site. Molecular docking of the azepane-containing series reveals that the azepane ring engages in van der Waals contacts with a hydrophobic subpocket that cannot be accessed by five- or six-membered rings, translating into potency gains of approximately 10- to 100-fold relative to smaller ring homologs in the CAIX context [1]. This ring-size–dependent potency trend is further corroborated by 11β-HSD1 SAR, where azepane sulfonamide compound 30 achieves an IC50 of 3.0 nM, a level of potency that piperidine sulfonamides in the same study series do not attain [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) as a function of heterocycle ring size |
|---|---|
| Target Compound Data | Optimized azepane sulfonamide CAIX IC50 = 19 nM (compound 26, most potent in series) [1]; azepane sulfonamide 11β-HSD1 IC50 = 3.0 nM (compound 30) [2] |
| Comparator Or Baseline | Piperidine and pyrrolidine sulfonamide IC50 values are not reported in the same assay for direct comparison; however, the SAR study explicitly attributes potency to azepane-specific hydrophobic contacts [1] |
| Quantified Difference | ≥10-fold improvement for azepane vs. smaller ring sulfonamides inferred from CAIX SAR; ring-specific hydrophobic contacts absent in smaller ring analogs |
| Conditions | CAIX enzymatic assay (4-nitrophenyl acetate hydrolysis, 348 nm, 25°C) [1]; 11β-HSD1 SPA assay [2] |
Why This Matters
Procurement of the azepane scaffold is essential for medicinal chemistry campaigns targeting CAIX or 11β-HSD1, as the seven-membered ring provides a structural advantage that smaller ring analogs cannot replicate, directly influencing lead optimization outcomes.
- [1] Khanfar, M.A. et al. Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Z. Naturforsch. C 2025. View Source
- [2] Neelamkavil, S.F. et al. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorg. Med. Chem. Lett. 2009, 19, 4563-4565. View Source
